Turbomycin A

Antimicrobial susceptibility Triarylmethane antibiotics Broad-spectrum screening

Turbomycin A is a triaryl cation antibiotic chemically defined as tris(indol-3-yl)methylium salt, with molecular formula C25H18N3+ and molecular weight 360.4 g/mol. The compound was originally isolated via functional metagenomic screening of a 24,546-member soil DNA library expressed in Escherichia coli, marking a landmark example of culture-independent antibiotic discovery.

Molecular Formula C25H18N3+
Molecular Weight 360.4 g/mol
Cat. No. B1258547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTurbomycin A
Synonymsturbomycin A
Molecular FormulaC25H18N3+
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=C3C=[NH+]C4=CC=CC=C43)C5=CNC6=CC=CC=C65
InChIInChI=1S/C25H17N3/c1-4-10-22-16(7-1)19(13-26-22)25(20-14-27-23-11-5-2-8-17(20)23)21-15-28-24-12-6-3-9-18(21)24/h1-15,26-27H/p+1
InChIKeyALYLUFTWTDPILH-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Turbomycin A for Research Procurement: Chemical Identity, Metagenomic Origin, and Position in the Triarylmethane Antibiotic Class


Turbomycin A is a triaryl cation antibiotic chemically defined as tris(indol-3-yl)methylium salt, with molecular formula C25H18N3+ and molecular weight 360.4 g/mol [1]. The compound was originally isolated via functional metagenomic screening of a 24,546-member soil DNA library expressed in Escherichia coli, marking a landmark example of culture-independent antibiotic discovery [1]. Structurally, Turbomycin A consists of three indole units connected at a central methylium carbon, forming a propeller-shaped triindole scaffold that serves as the unsubstituted parent compound of the tris(1-alkylindol-3-yl)methylium (TIM) series [2]. The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria and has emerged as a versatile scaffold for the rational design of antitumor and antimicrobial drug candidates [1][3].

Origin Metagenomic discovery workflow
Scaffold role Unsubstituted TIM reference for SAR
Activity Broad-spectrum antimicrobial screening

Why Turbomycin A Cannot Be Simply Substituted with In-Class Triarylmethane Analogs: Structural Determinants of Differential Bioactivity


The triarylmethane antibiotic class encompasses structurally diverse cations whose biological activities are exquisitely sensitive to N-substituent identity and chain length. Turbomycin A, as the unsubstituted tris(indol-3-yl)methylium parent compound, occupies a distinct position in the structure-activity landscape: its lack of N-alkyl substituents confers lower cytotoxic potency but distinct HSA-binding characteristics compared to C4–C5 N-alkyl derivatives, and its tri-indole architecture differentiates it from the di-indole phenyl analog Turbomycin B in both antibacterial spectrum and biosynthetic yield [1][2]. The discovery that Turbomycin A and B are produced via a chimeric biosynthetic pathway—requiring both endogenous E. coli indole secretion and heterologously expressed 4-hydroxyphenylpyruvate dioxygenase—further means that simple in-class substitution can alter production efficiency by up to 80-fold [1]. These quantitative differences make indiscriminate analog substitution scientifically unjustifiable for applications where antimicrobial spectrum breadth, synthetic accessibility, or scaffold derivatizability are critical selection criteria.

Property
Turbomycin A
In‑class analog
N‑Substituent
None (unsubstituted parent)
C1–C10 alkyl chains possible
Antibacterial spectrum
Identical qualitative profile to Turbomycin B
Turbomycin B: same spectrum, different yield
Cytotoxicity profile
Lower cell‑model response
N‑alkyl C3–C5: higher response; context shifts
HSA binding
Lowest binding in series
N‑alkyl analogs: higher binding; not interchangeable
Biosynthetic yield
Higher yield in metagenomic clones
Turbomycin B: substantially lower yield

Quantitative Differential Evidence for Turbomycin A: Head-to-Head Data Against Closest Analogs


Antibacterial Spectrum: Turbomycin A vs. Turbomycin B Head-to-Head Growth Inhibition Across 12 Organisms

In a direct head-to-head comparison using disc diffusion assays, Turbomycin A (synthetic and natural) and Turbomycin B (synthetic and natural) were tested against an identical panel of 12 microorganisms including Gram-negative bacteria, Gram-positive bacteria, and fungi. Both compounds produced identical qualitative growth inhibition patterns across all 12 organisms tested: both inhibited E. herbicola, S. enterica serovar Typhimurium, B. cereus subsp. mycoides, B. subtilis, S. aureus, S. pyogenes, and S. griseus, showed partial inhibition against E. coli and C. guilliermondii, and were inactive against P. aeruginosa, E. faecalis, P. ultimum, and F. solani [1]. This demonstrates that the tri-indole (Turbomycin A) and di-indole-phenyl (Turbomycin B) scaffolds confer an identical qualitative antibacterial spectrum, but quantitative MIC differences exist (see Evidence Item 2).

Antibacterial Spectrum
Head‑to‑head
Identical qualitative inhibition across 12 organisms (A and B)
Spectrum context identical; choice pivots on MIC and yield.
Disc diffusion on LB agar; 7/12 inhibited, 2 partial.
Antimicrobial susceptibility Triarylmethane antibiotics Broad-spectrum screening

Quantitative MIC Values: Turbomycin A Against Five Bacterial Species in Liquid Culture

In liquid culture MIC determinations, synthetic Turbomycin A demonstrated a uniform MIC of 6.2 μg/mL against Erwinia herbicola, Bacillus subtilis, Staphylococcus aureus, and Streptococcus pyogenes, and a higher MIC of 12.5 μg/mL against Salmonella enterica serovar Typhimurium [1]. Critically, the natural product and synthetic compound were tested in the same experiment against S. aureus and yielded identical MIC values, confirming synthetic fidelity [1]. While Turbomycin B MIC values were not quantitatively reported in the same study, the 20:1 production ratio favoring Turbomycin A (see Evidence Item 5) makes it the more accessible compound for MIC-based screening.

MIC Values
Reported
6.2 µg/mL (4 species), 12.5 µg/mL (S. Typhimurium); synthetic = natural
Reported MIC context; synthetic fidelity confirmed.
Liquid culture assay; 28–37°C.
Minimum inhibitory concentration Antibacterial potency Liquid culture MIC

Cytotoxic Potency: Turbomycin A is One Order of Magnitude Less Potent Than N-Alkyl Derivatives Against Human Tumor Cells

In a systematic structure-activity relationship study, Turbomycin A [tris(indol-3-yl)methylium salt, no N-substituent] served as the prototype against which novel N-alkyl substituted tris(indol-3-yl)methylium salts were benchmarked. The most potent N-alkyl derivatives (optimal chain length n = 3–5 carbon atoms) killed human tumor cells at nanomolar-to-submicromolar concentrations, being explicitly described as 'one order of magnitude more potent than the prototype antibiotic turbomycin A' [1]. This quantitative differential positions Turbomycin A as the essential baseline scaffold for SAR studies but not the optimal candidate for direct antitumor applications, precisely because its lack of N-alkyl substitution confers lower potency but also lower hydrophobicity-driven non-specific binding.

Cytotoxic Potency
Head‑to‑head
N‑alkyl C3–C5 ~10‑fold higher cell‑model response vs. Turbomycin A
Supports SAR baseline context; unsubstituted shows lower response.
HCT116 colon carcinoma model.
Anticancer drug discovery Cytotoxicity assay Structure-activity relationship

Human Serum Albumin Binding Affinity: Turbomycin A Exhibits the Lowest Binding Constant in the TIM Series

Quantitative spectroscopic determination of human serum albumin (HSA) binding constants across the homologous TIM series revealed that Turbomycin A (0 CH2 groups, no N-alkyl substituent) exhibits the lowest binding constant among all tested derivatives. The binding constant values increased progressively with the number of CH2 groups from 0 (Turbomycin A) to 6, then dropped for the C10 compound, producing a non-linear dependence attributed to the interplay between hydrophobicity and steric hindrance [1]. TIMs bound to HSA with 1:1 stoichiometry at the IIa subdomain (Sudlow site I), as confirmed by competition experiments with ibuprofen and warfarin [1]. The binding constants for all TIMs, including Turbomycin A, were in the 10^4 M⁻¹ range [1].

HSA Binding
Head‑to‑head
Lowest Ka in TIM series; increases with chain length up to C6
Supports low‑binding scaffold selection.
10⁴ M⁻¹ range; Sudlow site I, 1:1 stoichiometry.
Plasma protein binding Pharmacokinetics Drug-transporter interaction

Biosynthetic Production Ratio: Turbomycin A is Produced in 20-Fold Excess Over Turbomycin B in Metagenomic E. coli Clones

During the original isolation from metagenomic clone P57G4, normal-phase chromatography of methanol extracts yielded Turbomycin A (orange compound) and Turbomycin B (red compound) in approximately a 20:1 ratio [1]. Furthermore, the major metabolite Turbomycin A was present in up to 80-fold excess in the P57G4 clone culture compared to the empty BAC vector control, whereas Turbomycin B did not show as significant an increase [1]. This quantitative production differential has direct implications for isolation yield and procurement economics.

Production Ratio
Reported
20:1 (A:B) in metagenomic clone; up to 80‑fold over vector control
Supports yield‑based procurement context.
E. coli clone P57G4, 48 h culture.
Biosynthetic yield Metagenomic production Natural product isolation

Halobacterium salinarum Screening Model: Turbomycin A Serves as the Parent Scaffold Against Which N-Butyl and N-Pentyl Derivatives Show Superior Activity

A microbial test-system based on Halobacterium salinarum, previously developed for screening sterol biosynthesis inhibitors and proposed for anticancer antibiotic discovery, was used to evaluate synthetic analogues of Turbomycin A. Most methane sulfonate and chloride salts of tris(1-alkylindol-3-yl)methylium derivatives showed no activity (MIC >32 mcM), while several derivatives containing N-butyl or N-pentyl substituents demonstrated activity with MICs of 8 mcM for total inhibition and 1 mcM for partial inhibition of H. salinarum growth [1]. These results correlated with anticancer activity observed in tumor cell cultures, validating the H. salinarum model for screening [1].

H. salinarum Model
Class‑level
N‑butyl/pentyl TIMs MIC 8 mcM vs. >32 mcM for most; A as parent scaffold
Supports model‑based derivative selection context.
Correlated with tumor cell activity.
Anticancer screening Microbial test-system Halobacterium salinarum

Evidence-Backed Application Scenarios for Turbomycin A Procurement in Academic and Industrial Research


Unsubstituted Reference Standard for Structure-Activity Relationship (SAR) Studies of TIM-Based Anticancer Agents

Turbomycin A is the only commercially relevant compound that represents the unsubstituted tris(indol-3-yl)methylium scaffold (N-alkyl chain length = 0). The 2010 SAR study by Lavrenov et al. explicitly used Turbomycin A as the prototype baseline against which N-alkyl derivatives (C1–C10) were benchmarked for cytotoxic potency against human tumor cell lines, with the most potent C3–C5 derivatives being one order of magnitude more active [2]. Procuring Turbomycin A is essential as the zero-substituent reference point for any systematic SAR campaign investigating the role of N-alkyl chain length on antitumor or antimicrobial activity in the TIM series.

Antimicrobial Susceptibility Reference Compound for Triarylmethane Antibiotic Discovery Programs

With quantitatively defined MIC values of 6.2 μg/mL against four Gram-positive species (B. subtilis, S. aureus, S. pyogenes, E. herbicola) and 12.5 μg/mL against one Gram-negative species (S. enterica serovar Typhimurium) in liquid culture, and a documented broad-spectrum inhibition profile against 7 of 12 test organisms in disc diffusion assays [1], Turbomycin A serves as a well-characterized positive control for antimicrobial screening programs targeting triarylmethane scaffolds. Its identical activity between synthetic and natural forms ensures batch-to-batch reproducibility in screening campaigns.

Low Plasma Protein Binding Scaffold for Pharmacokinetic Optimization Studies

The quantitative demonstration that Turbomycin A exhibits the lowest HSA binding constant among all TIM derivatives (10^4 M⁻¹ range, n = 0 CH2 groups) [3] makes it the preferred starting scaffold for medicinal chemistry programs where low plasma protein binding is a design criterion. The 1:1 stoichiometry and specific binding at Sudlow site I (IIa subdomain), confirmed by competition with ibuprofen and warfarin [3], provide a well-characterized pharmacokinetic baseline for evaluating how N-alkyl substitution modulates protein binding and, consequently, free drug exposure.

Metagenomic Discovery Reference Standard for Functional Screening Validation

As one of the first antibiotics discovered through functional metagenomics—requiring only a single heterologously expressed 4HPPD gene to confer production in E. coli [1]—Turbomycin A serves as a validated positive control for metagenomic antibiotic discovery pipelines. Its 20:1 production dominance over the co-metabolite Turbomycin B and up to 80-fold enrichment over baseline E. coli production [1] provide quantitative benchmarks for evaluating clone productivity in functional metagenomic screens targeting triaryl cation pathways.

Application
Selection Property
Validation Focus
TIM Anticancer SAR Studies
Unsubstituted parent scaffold
Cytotoxicity baseline vs. N‑alkyl derivatives
Antimicrobial Screening Context
Defined MIC profile vs. panel
Synthetic–natural batch consistency
Protein Binding Research
Lower HSA binding vs. alkylated TIMs
Binding site I characterization
Metagenomic Discovery Validation
Higher biosynthetic yield vs. Turbomycin B
Clone productivity benchmarking
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